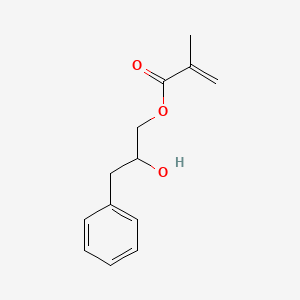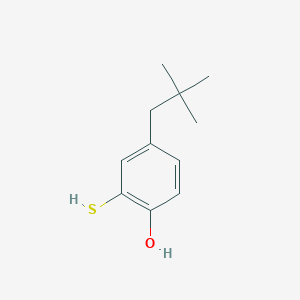![molecular formula C20H33N3O4 B14229917 Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate CAS No. 533926-36-2](/img/structure/B14229917.png)
Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate is an organic compound with a complex structure that includes both amine and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate typically involves the esterification of 3-aminobenzene-1,2-dicarboxylic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反应分析
Types of Reactions
Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .
科学研究应用
Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. The amine groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester groups may undergo hydrolysis, releasing active metabolites that further interact with biological pathways .
相似化合物的比较
Similar Compounds
Bis(2-dimethylaminoethyl) ether: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
2-(Diethylamino)ethanol: Shares the diethylaminoethyl moiety but lacks the aromatic and ester components.
Poly(2-(diethylamino)ethyl methacrylate): A polymer with similar functional groups, used in different applications such as drug delivery systems.
Uniqueness
Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate is unique due to its combination of amine and ester groups attached to an aromatic ring. This structure allows for diverse chemical reactivity and a wide range of applications in various fields .
属性
CAS 编号 |
533926-36-2 |
|---|---|
分子式 |
C20H33N3O4 |
分子量 |
379.5 g/mol |
IUPAC 名称 |
bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H33N3O4/c1-5-22(6-2)12-14-26-19(24)16-10-9-11-17(21)18(16)20(25)27-15-13-23(7-3)8-4/h9-11H,5-8,12-15,21H2,1-4H3 |
InChI 键 |
CHHUAEPXZZSSOJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)C1=C(C(=CC=C1)N)C(=O)OCCN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-Imidazo[1,2-C][1,3,5]thiadiazine](/img/structure/B14229836.png)
![Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14229844.png)
![N-[(1R)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14229850.png)
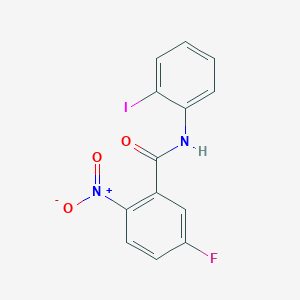
![2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14229858.png)
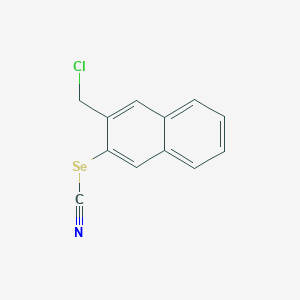

![1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B14229872.png)

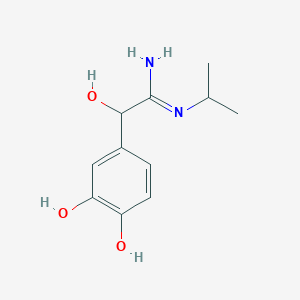
![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)
